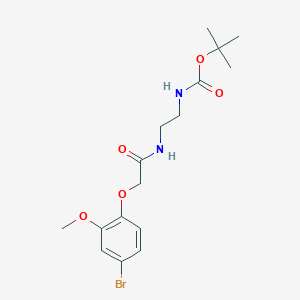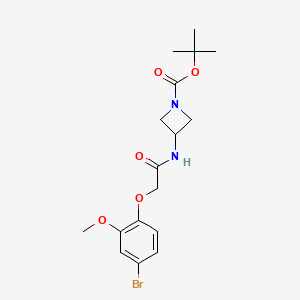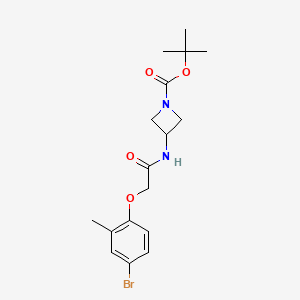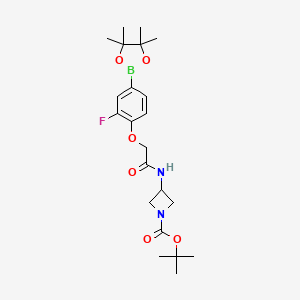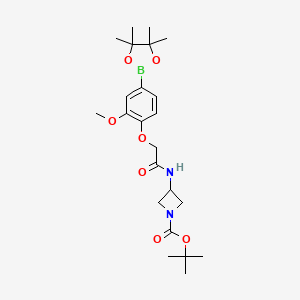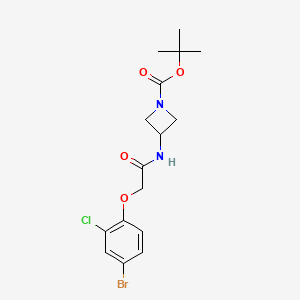
tert-Butyl 3-(2-(4-bromo-2-chlorophenoxy)acetamido)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(2-(4-bromo-2-chlorophenoxy)acetamido)azetidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a bromine and chlorine-substituted phenoxy group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-(4-bromo-2-chlorophenoxy)acetamido)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of 4-bromo-2-chlorophenol, which is then reacted with bromoacetic acid to form 4-bromo-2-chlorophenoxyacetic acid.
Amidation: The phenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is subsequently reacted with azetidine-1-carboxylate to form the amide bond.
tert-Butyl Protection: Finally, the carboxylate group is protected with a tert-butyl group using tert-butyl bromoacetate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-(4-bromo-2-chlorophenoxy)acetamido)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Amidation: The amide bond can be cleaved under strong acidic or basic conditions, leading to the formation of the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Amidation: Strong acids like sulfuric acid or bases like sodium hydroxide are typically used.
Major Products Formed
Substitution: Functionalized derivatives with different substituents on the phenoxy group.
Hydrolysis: tert-Butyl 3-(2-(4-bromo-2-chlorophenoxy)acetamido)azetidine-1-carboxylic acid.
Amidation: 4-bromo-2-chlorophenoxyacetic acid and azetidine-1-carboxylate.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(2-(4-bromo-2-chlorophenoxy)acetamido)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of halogenated phenoxy groups on biological systems. Its structural features make it a useful probe for investigating enzyme-substrate interactions and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its unique structure may lead to the development of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-(4-bromo-2-chlorophenoxy)acetamido)azetidine-1-carboxylate involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the amide and ester groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-bromopropylcarbamate
- tert-Butyl 3-(2-(4-methoxyphenoxy)acetamido)azetidine-1-carboxylate
- tert-Butyl 3-(2-(4-chlorophenoxy)acetamido)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-(2-(4-bromo-2-chlorophenoxy)acetamido)azetidine-1-carboxylate is unique due to the presence of both bromine and chlorine atoms on the phenoxy group. This dual halogenation can enhance its reactivity and binding affinity in biological systems, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 3-[[2-(4-bromo-2-chlorophenoxy)acetyl]amino]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrClN2O4/c1-16(2,3)24-15(22)20-7-11(8-20)19-14(21)9-23-13-5-4-10(17)6-12(13)18/h4-6,11H,7-9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECNOKQAYYGXHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
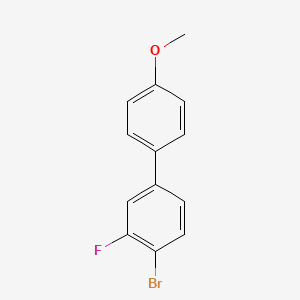

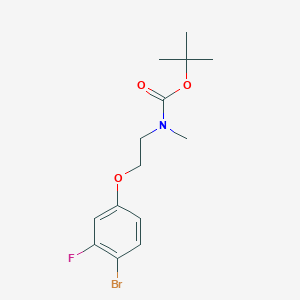
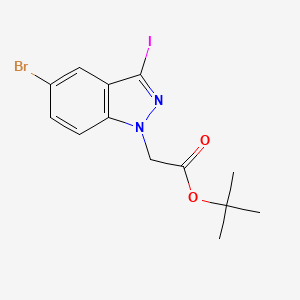
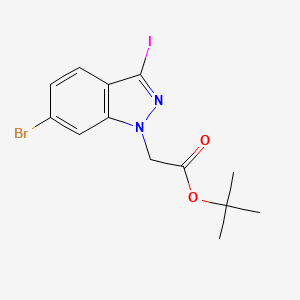
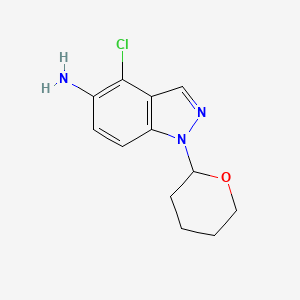
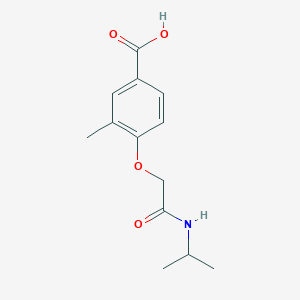
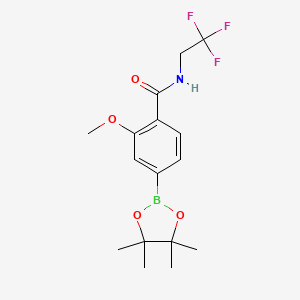
![tert-Butyl 3-[[2-(4-bromo-2-methoxy-phenoxy)acetyl]amino]pyrrolidine-1-carboxylate](/img/structure/B8153450.png)
